6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethylphenyl)pyridine-3-carboxamide
Description
6-(3,4-Dimethylbenzenesulfonyl)-N-(4-ethylphenyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 3,4-dimethylbenzenesulfonyl substituent at the 6-position and a 4-ethylphenyl group at the carboxamide nitrogen.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-(4-ethylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-4-17-6-9-19(10-7-17)24-22(25)18-8-12-21(23-14-18)28(26,27)20-11-5-15(2)16(3)13-20/h5-14H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBCDCGPVGSLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethylphenyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Amidation: The final step involves the reaction of the sulfonylated pyridine with 4-ethylphenylamine to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfoxides, sulfides, or reduced amides.
Substitution: Products depend on the nucleophile used but may include various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups are key functional groups that can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Core Structural Similarities and Differences
The compound shares a pyridine-3-carboxamide scaffold with other derivatives, such as F800-0312 (N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide) and compounds described in MedChemComm supplementary materials . Key similarities and differences include:
Physicochemical Properties
- Lipophilicity and Solubility : The ethyl group in the 4-ethylphenyl substituent likely increases logP compared to F800-0312’s 3-chloro-4-methoxyphenyl group (logP 4.775), which contains polar chloro and methoxy moieties. This higher lipophilicity may enhance membrane permeability but reduce aqueous solubility (estimated logSw ~-5.0 for both compounds) .
- Polar Surface Area (PSA) : Both compounds exhibit moderate PSA (~69–70 Ų), suggesting passive diffusion capabilities. Derivatives with fused furan rings (e.g., MedChemComm compounds) show higher PSA due to additional heteroatoms .
Biological Activity
6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethylphenyl)pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 342.41 g/mol
It features a pyridine ring substituted with a carboxamide group and a sulfonyl group attached to a dimethylbenzene moiety. This unique arrangement of functional groups is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate key enzymatic pathways. Notably, it has been shown to interact with pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in cancer metabolism. By influencing PKM2 activity, the compound may affect tumor cell proliferation and survival, making it a candidate for anticancer therapies.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. Here are some key findings:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines by modulating metabolic pathways associated with PKM2.
- Mechanistic Insights : The compound's mechanism involves competitive inhibition of PKM2, leading to altered glycolytic flux and reduced ATP production in cancer cells.
Other Biological Activities
Beyond its anticancer potential, the compound has been investigated for additional biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Enzymatic Inhibition : The compound has shown potential as an inhibitor in enzymatic studies, indicating its utility as a biochemical probe.
Data Table: Summary of Biological Activities
| Activity | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Anticancer | Pyruvate Kinase M2 | Inhibition of tumor growth | |
| Anti-inflammatory | Unknown | Potential reduction in inflammation | |
| Enzymatic Inhibition | Various enzymes | Modulation of enzymatic activity |
Case Study 1: In Vitro Cancer Cell Studies
In a controlled laboratory setting, various cancer cell lines were treated with different concentrations of this compound. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and colorectal cancer models. The study concluded that the compound's ability to inhibit PKM2 played a crucial role in its anticancer effects.
Case Study 2: Anti-inflammatory Activity Assessment
A separate study assessed the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-induced inflammation models. The results showed significant reductions in pro-inflammatory cytokine levels upon treatment with the compound, suggesting its potential for therapeutic applications in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
